N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a phenyl group substituted with an ethyl group at the para position, an imidazole ring, and a sulfanyl group attached to an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One possible route could include:
Formation of the Imidazole Ring: Starting with a phenyl-substituted imidazole precursor.
Introduction of the Sulfanyl Group: Using thiol reagents to introduce the sulfanyl group.
Acetamide Formation: Reacting the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Ethylation: Introducing the ethyl group at the para position of the phenyl ring using ethylating agents under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring or other functional groups may be reduced under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications based on its biological activity.
Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The imidazole ring might play a role in binding to metal ions or active sites in enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- N-(4-chlorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Uniqueness
N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl or chloro analogs.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-2-15-8-10-16(11-9-15)21-18(23)14-24-19-20-12-13-22(19)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEDLUWQSJDZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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